6-Bromo-3-chloro-2,4-difluorobenzyl alcohol

Lipophilicity Drug-likeness logP

6-Bromo-3-chloro-2,4-difluorobenzyl alcohol (CAS 2121512-37-4) is a highly functionalized halogenated benzyl alcohol with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol. The compound bears bromine at the 6-position, chlorine at the 3-position, and fluorine atoms at the 2- and 4-positions on the aromatic ring, creating a dense, electron-deficient substitution pattern.

Molecular Formula C7H4BrClF2O
Molecular Weight 257.46 g/mol
CAS No. 2121512-37-4
Cat. No. B6304111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-2,4-difluorobenzyl alcohol
CAS2121512-37-4
Molecular FormulaC7H4BrClF2O
Molecular Weight257.46 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)CO)F)Cl)F
InChIInChI=1S/C7H4BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1,12H,2H2
InChIKeyKVGSBISFDSEUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-2,4-difluorobenzyl alcohol (CAS 2121512-37-4): A Tri-Halogenated Benzyl Alcohol Intermediate for Complex Organic Synthesis


6-Bromo-3-chloro-2,4-difluorobenzyl alcohol (CAS 2121512-37-4) is a highly functionalized halogenated benzyl alcohol with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol . The compound bears bromine at the 6-position, chlorine at the 3-position, and fluorine atoms at the 2- and 4-positions on the aromatic ring, creating a dense, electron-deficient substitution pattern . It is commercially available from multiple global suppliers—including Fluorochem, Fujifilm Wako, CymitQuimica, and ChemScene—typically at ≥95% or ≥98% purity . Its primary value lies in serving as a building block and intermediate for pharmaceutical, agrochemical, and materials science research, where the orthogonal reactivity of its three distinct halogen substituents enables sequential chemoselective functionalization that cannot be replicated by simpler di- or mono-halogenated analogs .

Why 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol Cannot Be Replaced by Simpler Dihalogenated or Regioisomeric Analogs


Closely related benzyl alcohol intermediates—such as 3-chloro-2,4-difluorobenzyl alcohol (CAS 886501-09-3), 2,4-difluorobenzyl alcohol (CAS 56456-47-4), or 4-bromo-3-chloro-2-fluorobenzyl alcohol (CAS 1702154-18-4)—lack one or more of the three orthogonally reactive halogen handles present in 6-bromo-3-chloro-2,4-difluorobenzyl alcohol [1][2]. The simultaneous presence of a bromine atom (reactive in Pd-catalyzed cross-couplings such as Suzuki, Sonogashira, and Buchwald-Hartwig), a chlorine atom (amenable to nucleophilic aromatic substitution under activating conditions), and two fluorine atoms (modulating electronic properties without introducing further cross-coupling reactivity) enables sequenced, chemoselective derivatization that is mechanistically impossible with simpler analogs . Substituting a non-brominated or regioisomeric analog into a multi-step synthetic route—particularly one developed for anti-influenza drug intermediate synthesis as exemplified in patent CN109721585B, which specifies multi-substituted 2,3-difluoro-6-halobenzyl alcohols as starting materials—would introduce different reactivity profiles at each halogen position, altering reaction yields, regioselectivity, and final product identity [1]. The quantitative evidence below demonstrates that differences in density (up to +0.55 g/cm³), boiling point (up to +89 °C), and lipophilicity (ΔlogP up to +1.7) translate into measurably different purification, handling, and partitioning behavior that preclude simple interchange.

6-Bromo-3-chloro-2,4-difluorobenzyl alcohol: Quantitative Comparative Evidence for Informed Procurement


Lipophilicity Differentiation: logP as a Procurement-Relevant Descriptor for Drug-Likeness and Synthetic Partitioning

The logP of 6-bromo-3-chloro-2,4-difluorobenzyl alcohol is 2.86–2.87 (measured/predicted by Fluorochem and Chemscene), which is substantially higher than that of the non-brominated analog 3-chloro-2,4-difluorobenzyl alcohol (logP = 1.9–2.11) and more than double the logP of the parent 2,4-difluorobenzyl alcohol (logP = 1.18–1.46) . Against the regioisomer 4-bromo-3-chloro-2-fluorobenzyl alcohol (logP = 2.46–2.73), the target compound still exhibits a higher logP by approximately 0.13–0.40 units, attributable to the second fluorine atom replacing hydrogen . This logP differential of +0.75 to +1.68 over simpler analogs means that 6-bromo-3-chloro-2,4-difluorobenzyl alcohol partitions more strongly into organic phases, directly impacting extraction efficiency, chromatographic retention, and potential membrane permeability in biological systems .

Lipophilicity Drug-likeness logP ADME profiling Partition coefficient

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point as Handling and Safety Differentiators

The predicted density of 6-bromo-3-chloro-2,4-difluorobenzyl alcohol is 1.841±0.06 g/cm³, substantially higher than the 1.444 g/cm³ of its non-brominated analog 3-chloro-2,4-difluorobenzyl alcohol and the 1.29 g/cm³ of 2,4-difluorobenzyl alcohol . Its predicted boiling point of 283.4±35.0 °C at 760 mmHg exceeds that of the chloro-difluoro analog (237.3 °C) by approximately 46 °C and the difluoro-only analog (194.3 °C) by roughly 89 °C . The flash point of 125.2±25.9 °C is also elevated compared to 3-chloro-2,4-difluorobenzyl alcohol (97.3 °C) and 2,4-difluorobenzyl alcohol (90 °C), indicating reduced flammability hazard during handling .

Physicochemical properties Density Boiling point Flash point Safety handling

Boronic Acid Derivatization Access: Enabling Suzuki-Miyaura Cross-Coupling as a Key Differentiator from Non-Brominated Analogs

The 6-bromo substituent of 6-bromo-3-chloro-2,4-difluorobenzyl alcohol provides a direct handle for conversion to the corresponding aryl boronic acid (CAS 2121514-24-5), which is itself commercially available . This transformation is not accessible to the non-brominated analog 3-chloro-2,4-difluorobenzyl alcohol, which lacks a suitable halogen for borylation at the 6-position [1]. The boronic acid derivative (B-(6-bromo-3-chloro-2,4-difluorophenyl)boronic acid) displays a density of 1.9±0.1 g/cm³ and a boiling point of 343.4±52.0 °C, and is documented in the Sigma-Aldrich catalog and Fluorochem inventory as a standalone building block . This provides synthetic chemists with two complementary procurement options: the alcohol for functional group manipulation via the CH₂OH moiety, and the boronic acid for direct palladium-catalyzed C–C bond construction.

Suzuki-Miyaura coupling Boronic acid Cross-coupling C-C bond formation Organoboron

Storage and Stability Requirements as a Procurement Logistics Differentiator

6-Bromo-3-chloro-2,4-difluorobenzyl alcohol requires refrigerated or cold storage conditions: Fujifilm Wako specifies冷冻 (frozen) storage, and ChemScene specifies sealed in dry conditions at 2–8 °C . In contrast, its non-brominated analog 3-chloro-2,4-difluorobenzyl alcohol is typically stored at room temperature, as is the simpler 2,4-difluorobenzyl alcohol [1]. ChemicalBook lists the target compound's storage condition as "Store at Room Temperature" with a predicted pKa of 12.75, but supplier-specific SDS documents consistently recommend refrigerated storage to maintain certified purity . The increased storage stringency reflects the compound's higher molecular complexity and potential for thermal degradation of the brominated aromatic system.

Storage conditions Stability Cold chain Shelf life Procurement logistics

Optimal Procurement Scenarios for 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol Based on Comparative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Halogen Reactivity

When constructing complex drug-like molecules—particularly those requiring sequential functionalization of an aromatic core—6-bromo-3-chloro-2,4-difluorobenzyl alcohol provides three electronically differentiated halogen handles [1]. The bromine atom can undergo initial Pd-catalyzed cross-coupling (Suzuki, Sonogashira), the chlorine atom can participate in subsequent nucleophilic aromatic substitution, and the fluorine atoms modulate ring electronics without introducing competing reactivity. This orthogonal reactivity profile is essential for routes modeled on patent CN109721585B, where multi-substituted halogenated benzyl alcohols serve as starting materials for baloxavir key intermediates [1]. Simpler analogs like 3-chloro-2,4-difluorobenzyl alcohol (lacking the bromo handle) would require additional halogenation steps to achieve the same synthetic destination.

Suzuki-Miyaura Library Synthesis via Direct Boronic Acid Conversion

Research groups engaged in parallel synthesis or medicinal chemistry library construction can procure either 6-bromo-3-chloro-2,4-difluorobenzyl alcohol or its commercially available boronic acid counterpart (CAS 2121514-24-5) directly from global suppliers . This eliminates the need for in-house borylation optimization and enables immediate deployment in Suzuki coupling arrays. The higher logP of the scaffold (2.86–2.87) compared to non-brominated benzyl alcohols imparts increased organic-phase partitioning, which can simplify automated liquid-liquid extraction workup in high-throughput synthesis platforms .

Agrochemical Lead Optimization Requiring Enhanced Lipophilicity for Foliar Uptake

The substantially higher logP of 6-bromo-3-chloro-2,4-difluorobenzyl alcohol (ΔlogP +0.75 to +1.68 versus non-brominated analogs) translates to greater predicted membrane permeability when the scaffold is incorporated into agrochemical candidates . This property is particularly relevant for foliar-applied pesticides and fungicides, where cuticular penetration correlates with compound lipophilicity. The presence of both bromine and chlorine—halogens frequently found in commercial agrochemicals—positions this intermediate as a direct gateway to analogs of known halogenated fungicides and insecticides .

Materials Science Research Requiring High-Density, Electron-Deficient Aromatic Building Blocks

The highest-in-class density of 1.841 g/cm³ and the electron-deficient nature imparted by four electronegative halogen substituents make 6-bromo-3-chloro-2,4-difluorobenzyl alcohol a candidate for liquid crystal and OLED intermediate research [2]. The difluorophenyl substructure is recognized in liquid crystal patent literature (e.g., US Patent 6,174,459) for imparting desirable dielectric anisotropy when incorporated into rod-like mesogens [2]. The additional bromine substituent provides a cross-coupling anchor for attaching mesogenic side chains, while the chlorine provides an alternative substitution site for further structural tuning.

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